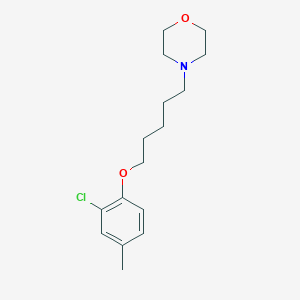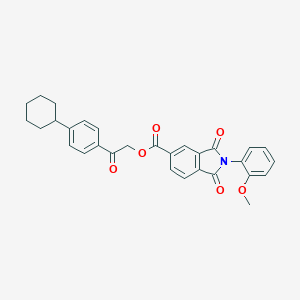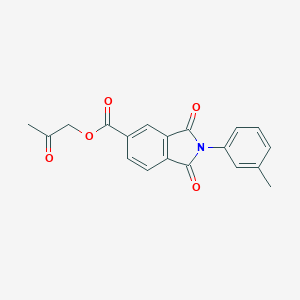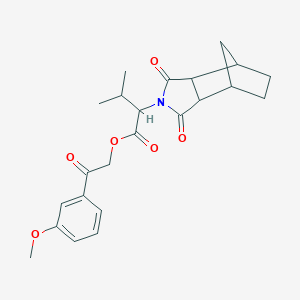![molecular formula C12H11N3O4S B216230 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide, also known as BMT-047, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as activate certain signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and tumor growth, as well as improve cognitive function and motor coordination in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, one limitation is its relatively low potency compared to other compounds with similar therapeutic properties.
Orientations Futures
There are several future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide. One area of focus is the development of more potent analogs of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide for use in clinical trials. Another area of focus is the investigation of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide's potential in the treatment of other diseases, such as multiple sclerosis and stroke. Additionally, further research is needed to elucidate the exact mechanisms of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide and its potential interactions with other drugs.
Méthodes De Synthèse
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form 2,3-dichlorobenzoic acid. This intermediate is then reacted with sodium azide and triethylamine to form the corresponding azide compound, which is subsequently reduced with lithium aluminum hydride to form the desired N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide compound.
Applications De Recherche Scientifique
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide has been the subject of scientific research due to its potential therapeutic applications in various diseases. Studies have shown that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide has anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
|---|---|
Formule moléculaire |
C12H11N3O4S |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C12H11N3O4S/c1-17-5-10-14-15-12(20-10)13-11(16)7-2-3-8-9(4-7)19-6-18-8/h2-4H,5-6H2,1H3,(H,13,15,16) |
Clé InChI |
NADRPEIWAINTIT-UHFFFAOYSA-N |
SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(Mesityloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B216147.png)
![2-{2-[2-(Mesityloxy)ethoxy]ethoxy}-1,3,5-trimethylbenzene](/img/structure/B216148.png)
![1-[6-(2-Methylphenoxy)hexyl]piperidine](/img/structure/B216150.png)
![1-[5-(2,6-Diisopropylphenoxy)pentyl]pyrrolidine](/img/structure/B216151.png)
![1-[5-(2,6-Diisopropylphenoxy)pentyl]piperidine](/img/structure/B216152.png)
![4-[4-(2,6-diisopropylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B216153.png)
![1-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-3,5-dimethylpiperidine](/img/structure/B216154.png)

![1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B216160.png)



![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B216169.png)
![methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B216170.png)